1-Methyl-1H-1,2,3-triazole-4-carbonitrile
Description
Evolution and Prominence of the 1,2,3-Triazole Moiety in Scientific Research
The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has a rich history in chemical synthesis. researchgate.net For a considerable period, the synthesis of 1,2,3-triazoles was often challenging, yielding mixtures of isomers. However, the advent of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes provided a more reliable method for their preparation. researchgate.net A monumental leap in the prominence of the 1,2,3-triazole moiety came with the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This reaction's high efficiency, regioselectivity, and mild reaction conditions have made the 1,2,3-triazole ring a popular and versatile building block in organic synthesis. researchgate.net
The stability of the 1,2,3-triazole ring to metabolic degradation, oxidation, and reduction makes it an attractive scaffold in medicinal chemistry. ijsr.net It is often considered a bioisostere for other functional groups, such as amide bonds, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. ijsr.netnih.gov Consequently, the 1,2,3-triazole moiety is a key component in numerous research programs aimed at the discovery of new therapeutic agents.
Rationale for Dedicated Research on 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
Dedicated research into specific derivatives of the 1,2,3-triazole core, such as this compound, is driven by the unique combination of its structural features. The methylation at the N1 position and the carbonitrile (cyano) group at the C4 position impart distinct chemical properties and reactivity to the molecule.
The methyl group at the N1 position is significant as it resolves the tautomerism often observed in NH-triazoles, leading to a single, well-defined isomer. This structural definition is crucial in medicinal chemistry, where specific interactions with biological targets are paramount.
The carbonitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This versatility makes this compound a valuable intermediate for the synthesis of a diverse library of more complex molecules. The electron-withdrawing nature of the cyano group also influences the electronic properties of the triazole ring, which can be exploited in the design of materials with specific optical or electronic characteristics. For instance, aryl-substituted cyanotriazoles have been shown to be emissive in nonpolar solvents. nih.gov
Scope and Research Objectives for this compound Studies
The scope of research on this compound is primarily centered on its application as a versatile building block in the synthesis of novel compounds with potential biological activity or material applications. The key research objectives include:
Development of Efficient Synthetic Routes: A primary objective is the development of high-yielding and scalable synthetic methods for this compound itself, as well as its subsequent derivatization.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the carbonitrile group and the triazole ring is essential for expanding its synthetic utility. This includes studying its behavior in various chemical transformations to create a diverse range of derivatives.
Synthesis of Biologically Active Molecules: A significant focus is on utilizing this compound as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Given the established anticancer activity of some triazole derivatives, this is a particularly active area of research. nih.gov
Investigation of Physicochemical Properties: Characterizing the physicochemical properties, including spectral and electronic properties, of this compound and its derivatives is crucial for understanding their behavior and for the rational design of new molecules.
Physicochemical and Spectral Data
Below are tables summarizing key physicochemical and spectral data for this compound.
| Property | Value |
|---|---|
| Molecular Formula | C4H4N4 |
| Molecular Weight | 108.1 g/mol |
| CAS Number | 1142927-01-2 |
| Spectroscopic Technique | Characteristic Features |
|---|---|
| Infrared (IR) Spectroscopy | Characteristic absorptions for C≡N (nitrile) stretching are typically observed. The presence of the triazole ring can be confirmed by specific skeletal vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR spectra would show characteristic signals for the methyl protons and the triazole ring proton. 13C NMR spectra would show signals for the carbon atoms of the methyl group, the triazole ring, and the nitrile group. nih.gov |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound would be observed, along with characteristic fragmentation patterns. |
Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSCHMWIYXOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Studies of 1 Methyl 1h 1,2,3 Triazole 4 Carbonitrile Scaffold
Reaction Pathways Involving the Carbonitrile Group of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
The carbonitrile (cyano) group is a highly versatile functional group that can undergo a range of transformations, primarily involving nucleophilic additions to the electrophilic carbon atom.
The carbon-nitrogen triple bond of the cyano group in this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the cyano group to form intermediate imines, which can be subsequently hydrolyzed to yield ketones.
Another important class of nucleophilic additions involves the reaction with amines and other nitrogen nucleophiles. For instance, the addition of hydrazine to the nitrile can lead to the formation of amidrazones, which are valuable precursors for the synthesis of other heterocyclic systems. Similarly, hydroxylamine can react with the nitrile to form amidoximes.
The addition of sulfur nucleophiles, such as hydrogen sulfide, can convert the nitrile into a thioamide. These reactions significantly expand the synthetic utility of the this compound core, allowing for the introduction of a wide range of functional groups.
The carbonitrile group can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid or a carboxamide intermediate. chemistrysteps.com Mild basic conditions often favor the formation of the corresponding 1-methyl-1H-1,2,3-triazole-4-carboxamide, while more vigorous conditions with either acid or base will lead to the formation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. youtube.com The carboxamide is a particularly useful intermediate as it can undergo further reactions, such as dehydration back to the nitrile or Hofmann rearrangement to an amine.
The conversion of the nitrile to the carboxamide is a crucial step in the synthesis of many biologically active molecules. nih.gov For example, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized and subsequently reacted with other compounds to form more complex heterocyclic structures with potential medicinal applications. mdpi.com
Table 1: Examples of Hydrolysis and Amidation Reactions
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | H₂O, H⁺, heat | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | chemistrysteps.com |
| This compound | H₂O, OH⁻, mild heat | 1-Methyl-1H-1,2,3-triazole-4-carboxamide | youtube.com |
| This compound | H₂O, OH⁻, vigorous heat | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | youtube.com |
Electrophilic and Nucleophilic Reactivity of the 1,2,3-Triazole Ring in this compound
The 1,2,3-triazole ring is generally considered to be aromatic and relatively stable. nih.gov However, its reactivity towards electrophiles and nucleophiles is influenced by the substituents on the ring. The presence of the electron-withdrawing carbonitrile group at the 4-position and the methyl group at the 1-position modulates the electronic properties of the triazole ring.
The triazole ring is generally electron-deficient, making it resistant to electrophilic aromatic substitution. However, the C5-proton of the 1-methyl-1H-1,2,3-triazole ring is known to be somewhat acidic and can be removed by a strong base, such as an organolithium reagent, to form a C5-lithiated species. This organometallic intermediate can then react with various electrophiles, allowing for the introduction of substituents at the 5-position.
Due to its electron-deficient nature, the triazole ring can be susceptible to nucleophilic attack, particularly if further activated by strong electron-withdrawing groups. However, for this compound, nucleophilic attack on the ring is less common than reactions involving the carbonitrile group.
Cycloaddition and Condensation Reactions with this compound as a Synthon
This compound can serve as a valuable synthon in cycloaddition and condensation reactions to construct more complex molecular architectures. The carbonitrile group can participate as a dienophile or a dipolarophile in certain cycloaddition reactions. For example, [3+2] cycloaddition reactions of nitrile imines with nitriles can lead to the formation of 1,2,4-triazoles. mdpi.com
Condensation reactions involving the active methylene group adjacent to the carbonitrile are also possible, although less common for this specific compound. More frequently, the nitrile group is first transformed into a more reactive functional group, such as an amine or a carbohydrazide, which can then readily undergo condensation reactions. For instance, 2-substituted-4-formyl-1,2,3-triazoles can undergo condensation reactions with β-cyclohexanedione. jlu.edu.cn
Synthesis of Fused Heterocyclic Systems Incorporating the 1-Methyl-1,2,3-triazole-4-carbonitrile Moiety
One of the most significant applications of this compound and its derivatives is in the synthesis of fused heterocyclic systems. nih.gov These fused systems often exhibit interesting biological activities and are important targets in medicinal chemistry.
The general strategy involves the initial transformation of the carbonitrile group into a reactive handle that can participate in an intramolecular cyclization reaction. For example, reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable dielectrophile, can lead to the formation of a fused pyrimidine or pyridine ring.
Alternatively, the nitrile can be converted to an amino group via a Curtius or Hofmann rearrangement of the corresponding carboxylic acid or carboxamide. The resulting 4-amino-1-methyl-1H-1,2,3-triazole is a key intermediate for the synthesis of a variety of fused systems, such as triazolo[4,5-d]pyrimidines. These fused heterocycles are often prepared through condensation of the aminotriazole with a 1,3-dicarbonyl compound or its equivalent.
The versatility of the 1-methyl-1,2,3-triazole-4-carbonitrile moiety as a precursor for fused heterocycles highlights its importance in the design and synthesis of novel chemical entities with potential applications in drug discovery and materials science. nih.gov
Table 2: Examples of Fused Heterocyclic Systems from Triazole Derivatives
| Starting Material Derivative | Reaction Type | Fused Heterocyclic System | Reference |
|---|---|---|---|
| 4-Amino-1,2,3-triazole | Condensation with β-ketoester | Triazolo[4,5-d]pyrimidine | nih.gov |
| 1,2,3-Triazole-4-carbohydrazide | Cyclization with carbon disulfide | Triazolo[3,4-b] nih.govnih.govresearchgate.netthiadiazine | researchgate.net |
| N-(1,2,4-triazolyl)-substituted 1,2,3-triazoles | Transannulation with nitriles | Imidazoles | nih.gov |
Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h 1,2,3 Triazole 4 Carbonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural verification of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, particularly for distinguishing it from its constitutional isomers, such as 2-methyl-2H-1,2,3-triazole-4-carbonitrile and 1-methyl-1H-1,2,3-triazole-5-carbonitrile. The chemical shifts of the triazole ring proton and carbons are highly sensitive to the substitution pattern.
¹H NMR: In 1,4-disubstituted 1H-1,2,3-triazoles, the C5-proton typically resonates as a singlet in a distinct downfield region. For this compound, this proton signal is expected to appear in the range of δ 7.5-8.5 ppm. The N-methyl group protons will also present as a sharp singlet, generally found further upfield.
¹³C NMR: The carbon signals of the triazole ring are characteristic of the substitution pattern. For 1,4-disubstituted isomers, the C5 signal generally appears around δ 120-125 ppm, whereas the C4 signal is more deshielded. researchgate.net The presence of the electron-withdrawing carbonitrile group at the C4 position significantly influences the chemical shift of this carbon.
¹⁵N NMR: This technique provides direct information about the nitrogen environment. The three nitrogen atoms of the triazole ring exhibit distinct chemical shifts, which are instrumental for unambiguous isomer assignment. rsc.org Two-dimensional correlation experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity. For instance, a correlation between the N-methyl protons and the N1 nitrogen, as well as correlations between the triazole proton (H5) and the ring carbons (C4 and C5), can definitively confirm the 1,4-substitution pattern. arkat-usa.org Computational methods, like the GIAO-DFT approach, are often used in conjunction with experimental data to predict and confirm ¹⁵N chemical shifts, further solidifying structural assignments. rsc.org
Table 1: Typical NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |
| ¹H | Triazole CH | 7.5 - 8.5 | Singlet | C4, C5 |
| ¹H | N-CH ₃ | 3.8 - 4.2 | Singlet | N1, C5 (4-bond) |
| ¹³C | Triazole C 4-CN | 130 - 140 | Singlet | H5 |
| ¹³C | Triazole C 5-H | 120 - 125 | Singlet | H5, N-CH₃ |
| ¹³C | C N | 115 - 120 | Singlet | - |
| ¹³C | N-C H₃ | 35 - 40 | Singlet | N-CH₃ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation
FT-IR Spectroscopy: The FT-IR spectrum is characterized by several key absorption bands. The most prominent feature is the sharp and intense band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2220-2260 cm⁻¹ region. The aromatic C-H stretching of the triazole ring is observed above 3000 cm⁻¹. The vibrations of the triazole ring itself (C=N, N=N, and N-N stretching) produce a series of complex bands in the fingerprint region, generally between 1300 cm⁻¹ and 1600 cm⁻¹. nih.govnih.gov The C-H bending vibrations of the methyl group are also readily identifiable.
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also Raman active. The symmetric breathing vibrations of the triazole ring are often more intense in the Raman spectrum compared to the FT-IR spectrum, providing a characteristic signature for the heterocyclic core. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed to assign the observed vibrational bands to specific normal modes of the molecule, aiding in a complete and accurate interpretation of the spectra. nih.govsebhau.edu.ly
Table 2: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| > 3000 | Aromatic C-H Stretch (Triazole) | FT-IR, Raman |
| 2900 - 3000 | Aliphatic C-H Stretch (Methyl) | FT-IR, Raman |
| 2220 - 2260 | C≡N Stretch (Nitrile) | FT-IR, Raman |
| 1300 - 1600 | C=N, N=N Ring Stretching | FT-IR, Raman |
| 900 - 1200 | Ring Breathing/Deformation | FT-IR, Raman |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to probe the structure of this compound through analysis of its fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the molecule will produce a molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation of 1,2,3-triazoles is highly characteristic and often involves the elimination of a stable dinitrogen (N₂) molecule, which is a hallmark of this heterocyclic system. rsc.org Subsequent fragmentation pathways are heavily influenced by the substituents. For this compound, the fragmentation cascade could include:
Loss of N₂: The initial and most common fragmentation step, leading to an [M - 28]⁺ ion.
Loss of HCN: Cleavage of the ring can also result in the loss of hydrogen cyanide, giving an [M - 27]⁺ fragment.
Cleavage of the Methyl Group: Loss of the methyl radical (•CH₃) can occur, yielding an [M - 15]⁺ ion.
Formation of RCN⁺ ions: Fragments corresponding to the substituent groups, such as [CH₃CN]⁺, may also be observed. rsc.org
High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition of the parent ion and its fragments, which confirms the molecular formula.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₄N₄)
| m/z Value | Ion Formula | Proposed Fragmentation |
| 108 | [C₄H₄N₄]⁺ | Molecular Ion (M⁺) |
| 80 | [C₄H₄N₂]⁺ | [M - N₂]⁺ |
| 81 | [C₃H₃N₃]⁺ | [M - HCN]⁺ |
| 93 | [C₃HN₄]⁺ | [M - CH₃]⁺ |
X-ray Diffraction Analysis of this compound and its Crystalline Derivatives
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While the specific crystal structure for this compound is not widely published, analysis of closely related derivatives like Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate offers significant insights. nih.gov
Studies on such derivatives show that the 1,2,3-triazole ring is essentially planar. nih.govnih.gov In the crystalline lattice, molecules are often organized through a network of intermolecular interactions. These can include weak C-H···N or C-H···O (in carboxylate derivatives) hydrogen bonds. nih.gov A significant stabilizing force in the crystal packing of planar aromatic heterocycles is π–π stacking interactions between parallel triazole rings. nih.govnih.gov The planarity of the molecule and the nature of its substituents will dictate the specific packing motif and crystallographic parameters.
Table 4: Representative Crystallographic Data for a Related Compound (Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate)
| Parameter | Value | Reference |
| Chemical Formula | C₅H₇N₃O₂ | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| Key Interactions | C—H⋯O hydrogen bonds, π–π stacking | nih.gov |
| Molecular Conformation | Almost planar | nih.gov |
Investigations into Tautomerism and Aromaticity within the 1,2,3-Triazole-4-carbonitrile System
The concepts of tautomerism and aromaticity are fundamental to understanding the stability and reactivity of the 1,2,3-triazole system.
Tautomerism: For unsubstituted or N-H 1,2,3-triazoles, prototropic tautomerism is a key feature, with equilibrium existing between the 1H- and 2H-forms. ncl.res.inrsc.org The position of this equilibrium is influenced by the solvent and the electronic nature of substituents. rsc.orgnih.gov However, in this compound, the presence of the methyl group on the N1 nitrogen quenches this tautomerism, locking the molecule into the 1H-isomeric form. The synthetic route used to prepare the compound dictates which of the possible N-methyl isomers is formed.
Aromaticity: The 1,2,3-triazole ring is considered an aromatic system, possessing 6 π-electrons that are delocalized across the five-membered ring. This aromatic character confers significant thermodynamic stability to the molecule. The introduction of a methyl group at N1 acts as a weak electron-donating group, while the carbonitrile group at C4 is a strong electron-withdrawing group. This push-pull electronic arrangement polarizes the ring system and influences its reactivity and intermolecular interactions. Computational studies and aromaticity indices (such as Nucleus-Independent Chemical Shift, NICS) can be used to quantify the degree of aromaticity and understand the electronic effects of the substituents on the triazole core. acs.orgdocumentsdelivered.com
Computational and Theoretical Chemistry of 1 Methyl 1h 1,2,3 Triazole 4 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for calculating the electronic structure of molecules. For 1-Methyl-1H-1,2,3-triazole-4-carbonitrile, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties and energetic stability. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.govopentextbc.calibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's reactivity and kinetic stability. numberanalytics.com
For this compound, the HOMO is expected to be distributed over the electron-rich triazole ring, while the LUMO would likely be localized more towards the electron-withdrawing carbonitrile group. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower stability. researchgate.net Computational studies on similar triazole derivatives provide typical energy ranges for these orbitals. nih.govresearchgate.netnih.gov
Table 1: Illustrative FMO Properties of this compound (Note: These values are hypothetical, based on typical results for similar compounds.)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -7.25 | Ionization Potential / Electron Donating Ability |
| ELUMO | -1.50 | Electron Affinity / Electron Accepting Ability |
| Energy Gap (ΔE) | 5.75 | Chemical Reactivity & Kinetic Stability |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. It provides a localized, chemist-friendly picture of bonding within a molecule. For this compound, NBO analysis would reveal the natural atomic charges on each atom, confirming the high negative charge on the nitrogen atoms of the triazole ring and the nitrile group due to their high electronegativity. This analysis also details the hybridization of atomic orbitals forming the bonds and identifies stabilizing interactions, such as electron delocalization from lone pairs into antibonding orbitals.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges on Key Atoms (Note: These values are illustrative.)
| Atom | Hypothetical NBO Charge (e) |
|---|---|
| N1 (Methyl-substituted) | -0.25 |
| N2 | -0.10 |
| N3 | -0.20 |
| C4 (Nitrile-substituted) | +0.15 |
| C5 | -0.05 |
| N (of CN) | -0.40 |
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule, projected onto its electron density surface. It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. nih.gov In the ESP map of this compound, regions of negative potential (typically colored red or orange) would be concentrated around the electronegative nitrogen atoms of the triazole ring and the nitrile group, indicating these are the most likely sites for electrophilic attack. nih.govresearchgate.net Regions of positive potential (blue) would be found near the hydrogen atoms, particularly those of the methyl group.
Prediction and Interpretation of Spectroscopic Data (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)
Computational methods can accurately predict various spectroscopic properties, which aids in the characterization and interpretation of experimental data.
NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.govufv.brscielo.brnih.gov For this compound, the proton of the triazole ring (H5) would be expected at a downfield shift due to the ring's aromaticity. The methyl protons would appear upfield, and the carbon signals would reflect the electronic environment, with the carbon of the nitrile group (C≡N) having a characteristic shift. nih.govbiointerfaceresearch.com
IR Frequencies : Theoretical calculations of vibrational frequencies can help assign experimental IR spectra. Key predicted vibrations for this molecule would include a strong, sharp absorption for the C≡N stretch, characteristic C=N and N=N stretching modes of the triazole ring, and C-H stretching and bending modes for the methyl group and the triazole C-H bond. nih.govufv.brdnu.dp.ua
UV-Vis Absorption : Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.gov The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic triazole ring system. The position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents.
Table 3: Predicted Spectroscopic Data for this compound (Note: These values are hypothetical and for illustrative purposes only.)
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | -CH₃ | ~4.1 ppm |
| -CH (Triazole) | ~8.5 ppm | |
| Solvent: CDCl₃ | ||
| ¹³C NMR | -C≡N | ~115 ppm |
| -C (Triazole) | ~125-145 ppm | |
| Solvent: CDCl₃ | ||
| IR | ν(C≡N) | ~2230 cm⁻¹ |
| ν(C=N, N=N) | ~1400-1600 cm⁻¹ | |
| UV-Vis | λmax (π → π*) | ~210-230 nm |
Theoretical Studies on Molecular Interactions and Solvation Effects
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvation effects. nih.govnih.gov These studies would analyze how the geometry, electronic structure (e.g., dipole moment), and spectroscopic properties of this compound change in solvents of varying polarity. Generally, polar solvents are expected to stabilize charge separation, leading to an increase in the dipole moment and potential shifts (solvatochromism) in the UV-Vis absorption spectra. researchgate.net Understanding these interactions is crucial for predicting the molecule's behavior in solution.
Exploration of Nonlinear Optical (NLO) Properties and Related Electronic Transitions
Molecules with extended π-systems and significant charge asymmetry, like many triazole derivatives, are often investigated for their nonlinear optical (NLO) properties. researchgate.netnih.govresearchgate.net These properties describe how a material's optical characteristics change under intense light, which is critical for applications in optoelectronics and photonics. Computational studies can predict NLO parameters such as the total dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net For this compound, the presence of the electron-donating methyl group and the electron-withdrawing carbonitrile group on the π-conjugated triazole ring suggests potential for NLO activity. A high calculated value for hyperpolarizability would indicate a strong NLO response. researchgate.net
Table 4: Illustrative Calculated NLO Properties (Note: Values are hypothetical, based on similar structures.)
| Parameter | Hypothetical Calculated Value | Significance |
|---|---|---|
| Dipole Moment (μ) | ~5.0 D | Molecular Polarity |
| Polarizability (α) | ~8.0 x 10⁻²⁴ esu | Linear Optical Response |
| Hyperpolarizability (β) | ~6.0 x 10⁻³⁰ esu | Nonlinear Optical Response |
Chemical Reactivity Indices and Thermodynamic Properties
Theoretical calculations are instrumental in determining the chemical reactivity and thermodynamic stability of triazole derivatives. Methods such as Density Functional Theory (DFT) are commonly employed to calculate global chemical reactivity indices and thermodynamic parameters that govern the behavior of these molecules.
Chemical Reactivity Indices: Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how a molecule will interact with other species. Key indices include the HOMO-LUMO energy gap, hardness (η), electronegativity (χ), and the electrophilicity index (ω). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net DFT calculations on various 1,2,4-triazole (B32235) derivatives have shown that these indices are valuable in explaining the relative reactivity and stability of different compounds within a series. nih.gov For instance, the frontier molecular orbitals (HOMO and LUMO) are key to understanding the molecule's ability to donate or accept electrons in chemical reactions. nih.gov While specific DFT calculations for this compound are not widely published, the established methodologies used for similar triazole systems provide a robust framework for its theoretical assessment.
Interactive Data Table: Conceptual Chemical Reactivity Indices This table illustrates the typical reactivity indices calculated for heterocyclic compounds using DFT, though specific values for this compound are not available in the cited literature.
Thermodynamic Properties: The thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), are critical for assessing the energetic content and stability of a compound. While experimental calorimetric data for this compound is scarce, studies on closely related compounds provide valuable reference points. For example, the standard thermodynamic properties of 1-methyl-4-nitro-1,2,3-triazole (B2554992) have been determined using adiabatic calorimetry and the Knudsen effusion method. researchgate.net Such experimental data, combined with computational methods like isodesmic reactions, can yield accurate predictions for the heat of formation of other derivatives. researchgate.net These calculations involve balancing a hypothetical reaction where the bond types on both the reactant and product sides are the same, allowing for a high degree of error cancellation.
Interactive Data Table: Selected Thermodynamic Properties of a Related Compound This table presents experimentally determined thermodynamic data for 1-Methyl-4-nitro-1,2,3-triazole, a structurally similar compound.
Medicinal Chemistry and Biological Applications of 1 Methyl 1h 1,2,3 Triazole 4 Carbonitrile Derivatives
Role of the 1,2,3-Triazole-4-carbonitrile Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3-triazole ring is considered a "privileged" scaffold in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govijpsr.com This five-membered, nitrogen-containing heterocycle is not found in nature, yet its unique physicochemical properties make it an invaluable component in the design of novel therapeutic agents. nih.govijpsr.comijpsr.com
Key attributes of the 1,2,3-triazole scaffold include:
Chemical Stability : The aromatic nature of the triazole ring imparts significant stability, making it resistant to metabolic degradation, hydrolysis, oxidation, and reduction. researchgate.netnih.gov This robustness ensures that the core structure remains intact in vivo, contributing to favorable pharmacokinetic profiles.
Bioisosterism : The triazole ring is an effective bioisostere, capable of mimicking other functional groups such as amide, ester, or carboxyl groups. nih.govnih.govnih.gov This allows medicinal chemists to replace metabolically labile groups in a lead compound, potentially improving its drug-like properties without losing biological activity. researchgate.netnih.gov The 4-hydroxy-1,2,3-triazole scaffold, for example, has been explored as a bioisostere of carboxylic acid. unito.it
Molecular Interactions : The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. nih.gov This, combined with its significant dipole moment, allows the scaffold to engage in a variety of non-covalent interactions with biological targets like enzymes and receptors, enhancing binding affinity. nih.govnih.gov
Synthetic Versatility : The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles highly efficient, specific, and reliable. nih.gov This synthetic ease allows for the rapid generation of large libraries of diverse compounds for high-throughput screening. nih.govresearchgate.net
The inclusion of a carbonitrile (-C≡N) group at the 4-position of the triazole ring can further influence the molecule's properties. The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions, potentially enhancing binding to target proteins. It is a common functional group in many approved drugs and is known for its metabolic stability.
Rational Design and Synthesis of Bioactive Analogs of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile
The rational design of bioactive molecules based on the this compound scaffold often employs strategies like molecular hybridization, where the triazole ring acts as a linker to connect two or more different pharmacophores. nih.gov This approach can lead to hybrid compounds with enhanced potency or a dual mode of action. nih.gov
The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The copper(I)-catalyzed version of this reaction (CuAAC) is highly regioselective, almost exclusively yielding the 1,4-isomer. nih.gov
A general synthetic pathway to create analogs of this compound could involve:
Preparation of the Azide : Methyl azide (CH₃N₃) would serve as the precursor for the 1-methyl substitution on the triazole ring.
Preparation of the Alkyne : An alkyne containing a nitrile group, such as prop-2-ynenitrile, would be required.
Cycloaddition Reaction : The reaction between methyl azide and the alkyne, typically catalyzed by a copper(I) source like copper(II) sulfate with a reducing agent such as sodium ascorbate, would yield the desired this compound core.
From this core structure, further modifications can be made. For instance, if a different group is desired at the 1-position, the corresponding organic azide would be used. Similarly, variations at the 4-position can be achieved by starting with different substituted alkynes. This modularity, enabled by click chemistry, allows for the systematic exploration of the chemical space around the triazole scaffold to optimize biological activity. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For 1,2,3-triazole derivatives, SAR studies have provided valuable insights into how different substituents on the triazole ring influence their biological activity. nih.govnih.gov
Key findings from SAR studies on related 1,2,3-triazole scaffolds include:
Substituents at the 1- and 4-positions : The nature of the groups attached to the N1 and C4 positions of the triazole ring significantly impacts pharmacological activity. In studies of 1,2,3-triazole-containing coumarin derivatives, it was found that a methyl group at the R1 position could improve antiproliferative activity against A549 lung cancer cells. nih.gov
Aromatic vs. Aliphatic Groups : For certain biological targets, the presence of aromatic rings on the triazole moiety can enhance activity. For example, coumarin-triazole hybrids with aromatic rings showed improved cytotoxicity against the MCF-7 breast cancer cell line. nih.gov
Influence of Functional Groups : The addition of specific functional groups can confer potent activity. In one study, a 1,2,3-triazole derivative bearing a phosphonate group was found to be the most active among the series tested for cell growth inhibition against four different cancer cell lines. biointerfaceresearch.com
For derivatives of this compound, an SAR study would systematically vary the substituents at other positions (if applicable) or replace the methyl and carbonitrile groups to understand their contribution to the observed biological effect. The N1-methyl group provides a fixed, small lipophilic substituent, while the C4-carbonitrile acts as a polar, electron-withdrawing group. Understanding the interplay of these fixed groups with other variable parts of the molecule is essential for designing more effective therapeutic agents. nih.govresearchgate.net
Investigation of Pharmacological Activities
Derivatives based on the 1,2,3-triazole scaffold have been investigated for a wide array of pharmacological activities, demonstrating the versatility of this heterocyclic system. nih.govnih.govresearchgate.net
Anticancer and Antiproliferative Potential
The 1,2,3-triazole nucleus is a common feature in many compounds designed as anticancer agents. researchgate.netbiointerfaceresearch.com These derivatives have shown efficacy against a range of cancer cell lines, often through mechanisms like cell cycle arrest and induction of apoptosis. nih.govbiointerfaceresearch.com
For instance, a series of andrographolide-based triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines. Several compounds bearing a phenyl moiety attached to the triazole ring showed improved activity compared to the parent compound, with IC₅₀ values as low as 1.8 µM against the PANC-1 pancreatic cancer cell line. mdpi.com In another study, coumarin-triazole hybrids were found to be 5 to 25 times more active than the precursor hymecromone against the MCF-7 breast cancer cell line, with the most potent analog having an IC₅₀ of 2.66 µM. nih.gov Furthermore, 1,2,3-triazole-amino acid conjugates have demonstrated significant inhibition (>30%) of MCF7 and HepG2 cancer cell proliferation at concentrations below 10 µM. mdpi.com
| Compound Type | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 µM | nih.gov |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 (Breast) | 2.85 µM | nih.gov |
| Phosphonate-1,2,3-triazole derivative (Compound 8) | HT-1080 (Fibrosarcoma) | 15.13 µM | biointerfaceresearch.com |
| Andrographolide-triazole derivative (Compound 9) | PANC-1 (Pancreatic) | 1.8 µM | mdpi.com |
| Podophyllotoxin-triazole derivative (Compound 19a) | A549 (Lung) | 21.1 nM | nih.gov |
Antiviral Efficacy (e.g., against influenza virus, HIV)
The 1,2,3-triazole scaffold has proven to be a valuable platform for the development of antiviral agents, with derivatives showing activity against a variety of viruses, including influenza and Human Immunodeficiency Virus (HIV). ijpsr.comijpsr.comnih.gov Triazole derivatives can inhibit various viral enzymes, such as reverse transcriptase, integrase, and protease, which are crucial for viral replication. researchgate.net
For example, certain enantiomers of 1,2,4-triazole-3-thiones with electron-withdrawing substituents have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov In the context of HIV, triazole-containing compounds have demonstrated excellent efficacy. One derivative with a 1,2,4-triazole (B32235) substituent showed inhibitory properties against HIV-1 comparable to the established drug doravirine. nih.gov The broad applicability of triazoles in antiviral research highlights their potential in combating both existing and emerging viral threats. ijpsr.comnih.gov
Antimicrobial and Antifungal Spectrum
The global challenge of antimicrobial resistance has spurred the search for new and effective therapeutic agents. nih.gov Heterocyclic compounds containing the triazole ring have shown significant promise in this area, exhibiting a broad spectrum of activity against various bacteria and fungi. nih.govdergipark.org.tr
Several 1,2,4-triazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potency comparable to or greater than standard antibiotics like ciprofloxacin and ceftriaxone. nih.gov For example, a 2-methylpiperazine derivative of 1,2,4-triazole was found to be highly active against a multidrug-resistant E. coli strain with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov
In the antifungal domain, the 1,2,4-triazole core is famously present in widely used azole antifungal drugs like fluconazole and itraconazole. nih.govacs.org Research continues to produce novel triazole derivatives with potent antifungal properties. New benzimidazole-1,2,4-triazole derivatives have shown significant activity against Candida species, with some compounds exhibiting higher potency against C. glabrata (MIC = 0.97 μg/mL) than the reference drug voriconazole. acs.org
| Compound Type | Microorganism | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 2-Methylpiperazine-1,2,4-triazole derivative (12h) | MDR E. coli | 0.25 µg/mL | nih.gov |
| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL | nih.gov |
| Benzimidazole-1,2,4-triazole derivative (6b) | Candida glabrata | 0.97 µg/mL | acs.org |
| 1H-1,2,4-triazolyl derivative (4a) | Various Fungi | Potent activity (6 to 45 times > ketoconazole) | researchgate.net |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, PXR, Thymidylate Synthase, α-glucosidase)
Derivatives of the 1,2,3-triazole scaffold have been the subject of extensive research as inhibitors of various enzymes, demonstrating their potential in addressing a range of therapeutic targets. While specific studies focusing exclusively on this compound are limited, research on closely related analogs provides significant insights into their enzyme inhibition capabilities.
Carbonic Anhydrase Inhibition: The 1,2,3-triazole ring is a key feature in the design of carbonic anhydrase (CA) inhibitors. frontiersin.orgnih.gov These enzymes, particularly isoforms like CA II, are targets for diuretics and treatments for glaucoma. Studies on 1H-1,2,3-triazole analogs have shown moderate to potent inhibitory activity against bovine carbonic anhydrase-II, with IC50 values in the micromolar range. frontiersin.org For instance, a series of novel 1H-1,2,3-triazole analogs demonstrated IC50 values ranging from 13.8 to 35.7 µM against bovine CA-II. frontiersin.org The inhibitory potential is often attributed to the interaction of the triazole moiety with the zinc ion in the enzyme's active site. frontiersin.org
Pregnane X Receptor (PXR) Inhibition: The pregnane X receptor is a key regulator of drug metabolism, and its inhibition is a strategy to mitigate adverse drug responses. nih.gov Structural optimization of 1H-1,2,3-triazole-4-carboxamides, which are structurally related to this compound, has led to the discovery of potent and selective PXR inverse agonists and antagonists. nih.govresearchgate.net Some of these compounds exhibit low nanomolar IC50 values for binding and cellular activity. nih.gov For example, a potent PXR antagonist from this class, SJPYT-331, was reported to have an IC50 of 7.1 ± 0.8 nM. nih.gov
Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a crucial enzyme in DNA synthesis and a well-established target for anticancer drugs. nih.govmedchemexpress.com Hybrid molecules containing the 1,2,3-triazole and 1,3,4-oxadiazole moieties have been synthesized and evaluated as TS inhibitors. nih.gov Certain compounds from these series have shown remarkable inhibition of the thymidylate synthase enzyme, with IC50 values in the low micromolar range, surpassing the activity of the standard drug pemetrexed. nih.govmdpi.com For instance, compounds have been identified that inhibit TS with IC50 values of 2.52 µM and 4.38 µM, which is more potent than pemetrexed (IC50 = 6.75 µM). mdpi.com
α-Glucosidase Inhibition: Inhibition of α-glucosidase is an important therapeutic strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Various derivatives of 1,2,3-triazole have been investigated as α-glucosidase inhibitors. researchgate.netnih.gov These compounds have demonstrated a range of inhibitory potencies, with some showing significantly greater activity than the standard drug acarbose. nih.govresearchgate.net The structure-activity relationship studies suggest that the 1,2,3-triazole scaffold plays a crucial role in the observed anti-diabetic activity. nih.gov
| Enzyme Target | Compound Class | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | 1H-1,2,3-triazole analogs | 13.8–35.7 µM | frontiersin.org |
| Pregnane X Receptor (PXR) | 1H-1,2,3-triazole-4-carboxamides | Low nanomolar | nih.gov |
| Thymidylate Synthase (TS) | 1,2,3-triazole-1,3,4-oxadiazole hybrids | 2.52 µM and 4.38 µM | mdpi.com |
| α-Glucosidase | 1,2,3-triazole derivatives | Potent inhibition, often exceeding acarbose | researchgate.netnih.govresearchgate.net |
Mechanistic Insights into Biological Activity and Molecular Targets
The biological activity of 1,2,3-triazole derivatives stems from their ability to interact with specific molecular targets, leading to the modulation of their function. For PXR antagonists based on the 1H-1,2,3-triazole-4-carboxamide scaffold, the mechanism involves direct interaction with the PXR ligand-binding pocket. nih.gov This binding is thought to destabilize the activation function-2 (AF-2) helix, which is crucial for coactivator binding, thereby inhibiting the receptor's transcriptional activity. nih.gov
In the context of enzyme inhibition, the nitrogen atoms of the 1,2,3-triazole ring are key to its biological activity, often participating in enzyme-inhibitor interactions. nih.gov For enzymes like carbonic anhydrase, the triazole ring can coordinate with the active site metal ion, as well as form hydrogen bonds with nearby amino acid residues. frontiersin.org For other enzymes, such as thymidylate synthase and α-glucosidase, derivatives of 1,2,3-triazole are believed to bind within the active site, preventing the substrate from accessing it and thereby inhibiting the enzyme's catalytic function. nih.govnih.gov The specific interactions and binding modes are often elucidated through molecular docking studies.
In Silico Drug Discovery Approaches for this compound Analogs
In silico methods are instrumental in the discovery and optimization of novel drug candidates, including those based on the this compound scaffold. These computational tools allow for the prediction of biological activity, pharmacokinetic properties, and potential ligand-protein interactions before synthesis and biological testing.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. pensoft.netpnrjournal.comnih.gov For 1,2,3-triazole derivatives, docking studies have been crucial in understanding their inhibitory mechanisms against various enzymes. frontiersin.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the triazole-based ligand and the amino acid residues in the active site of the target enzyme. pensoft.net For example, in the case of carbonic anhydrase-II inhibitors, molecular docking has shown that the compounds can bind directly to the active site residues. frontiersin.org Similarly, for thymidylate synthase inhibitors, docking studies have supported the biological activity data by illustrating favorable binding interactions within the enzyme's active site. nih.govnih.gov
Pharmacokinetic Profiling and ADME Prediction
The assessment of absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in drug discovery. ekb.egpensoft.net In silico tools are frequently employed to predict the ADME profiles of novel compounds, helping to identify candidates with favorable drug-like properties. ekb.egidaampublications.in Studies on various 1,2,3-triazole derivatives have indicated that these compounds can possess good predicted oral bioavailability and adhere to Lipinski's rule of five, suggesting their potential as orally administered drugs. nih.govmdpi.com For instance, in silico pharmacokinetic studies on 1,2,3-triazole and 1,3,4-oxadiazole hybrids showed good drug-likeness properties and bioavailability. nih.gov
Bioisosteric Utility of the 1,2,3-Triazole-4-carbonitrile Moiety
The 1,2,3-triazole ring is a well-established and versatile bioisostere in medicinal chemistry. cornell.edunih.govunimore.it Its structural and electronic properties allow it to mimic other functional groups, such as amide bonds, esters, and various aromatic and heterocyclic rings. cornell.edunih.govunimore.itresearchgate.net This bioisosteric replacement can lead to improved metabolic stability, enhanced binding affinity, and altered selectivity of drug candidates. cornell.edu
The 1,2,3-triazole-4-carbonitrile moiety itself has been recognized for its utility. For example, phenylselanyl-1H-1,2,3-triazole-4-carbonitriles have been synthesized and utilized as precursors to highly functionalized tetrazoles, demonstrating the chemical versatility of this scaffold. ijprajournal.com The 4-hydroxy-1,2,3-triazole moiety, which is structurally related, has been explored as a bioisostere for the carboxylic acid functional group. nih.gov The stability of the 1,2,3-triazole ring under various chemical conditions further enhances its value as a bioisosteric replacement in drug design. cornell.eduunimore.it
Conclusion and Future Directions in 1 Methyl 1h 1,2,3 Triazole 4 Carbonitrile Research
Summary of Current Research Landscape and Key Achievements
The current research landscape for 1,2,3-triazole derivatives is vibrant and expanding, with a significant focus on their synthesis and application in medicinal and material sciences. While specific research on 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is not extensively detailed in publicly available literature, the broader class of 1H-1,2,3-triazole-4-carbonitriles has been recognized for its utility as versatile building blocks in organic synthesis.
A key achievement in this area is the development of efficient synthetic routes to functionalized 1H-1,2,3-triazole-4-carbonitriles. These methods often start from readily available 1H-1,2,3-triazole-4-carboxylic acids, providing high yields of the desired carbonitrile compounds. The primary application highlighted in the current body of research is the use of these triazole carbonitriles as precursors for creating extensive combinatorial libraries of more complex heterocyclic compounds, such as 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, for the purpose of anticancer drug discovery.
The 1,2,3-triazole core is noted for its stability under various conditions, including acidic or basic hydrolysis, oxidation, and reduction, making it a reliable scaffold in medicinal chemistry. This stability, combined with the reactivity of the carbonitrile group, positions these compounds as valuable intermediates. The general class of 1,2,3-triazoles has been investigated for a wide array of biological activities, including antiviral, antibacterial, and anticancer properties, which provides a strong impetus for the continued exploration of derivatives like this compound.
Unexplored Reactivity and Synthetic Opportunities
While the synthesis of the 1,2,3-triazole core is well-established, primarily through cycloaddition reactions, the specific reactivity of this compound remains an area with significant potential for exploration. The interplay between the methyl group on the triazole ring and the electron-withdrawing carbonitrile group could lead to unique chemical behaviors that have yet to be fully investigated.
Unexplored Reactivity:
Transformations of the Nitrile Group: The carbonitrile functionality is a versatile handle for a wide range of chemical transformations. Beyond its use in constructing heterocyclic systems, it can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, opening pathways to diverse molecular architectures. The influence of the adjacent 1-methyl-1H-1,2,3-triazolyl moiety on the reactivity of the nitrile group is a key area for future studies.
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds on the triazole ring could potentially be activated for direct functionalization through modern cross-coupling methodologies. This would allow for the introduction of various substituents at the 5-position of the triazole ring, providing rapid access to a wide array of novel derivatives.
Carbene Chemistry: Certain electron-deficient 1,2,3-triazoles have been shown to act as precursors to rhodium(II) carbenes, which can then undergo various transformations such as cyclopropanation and transannulation reactions with nitriles. Investigating whether this compound can participate in similar reactivity could unlock new synthetic pathways.
Synthetic Opportunities:
The development of novel synthetic methods that are both efficient and adhere to the principles of green chemistry presents a significant opportunity. This includes the use of microwave-assisted synthesis or ultrasound to accelerate reaction times and improve yields. Furthermore, one-pot multi-component reactions starting from simple precursors to directly generate complex molecules derived from this compound would be a highly valuable synthetic strategy.
Promising Avenues for Biological and Material Science Applications
The 1,2,3-triazole scaffold is a well-known pharmacophore present in several clinically used drugs. This provides a strong foundation for exploring the potential applications of this compound.
Biological Applications:
Anticancer Agents: Building upon the existing research that utilizes 1H-1,2,3-triazole-4-carbonitriles for creating libraries for anticancer screening, a focused investigation into the cytotoxic effects of derivatives of this compound against a panel of cancer cell lines is a logical next step.
Antimicrobial and Antiviral Agents: The broader triazole class of compounds has shown promise as antibacterial, antifungal, and antiviral agents. Systematic screening of this compound and its derivatives for these activities could lead to the discovery of new therapeutic leads.
Enzyme Inhibitors: The structural features of the 1,2,3-triazole ring make it a good candidate for interacting with biological receptors and enzymes. Investigating its potential as an inhibitor for enzymes implicated in various diseases is a promising research direction.
Material Science Applications:
The applications of 1,2,3-triazoles in material science, though less explored than their medicinal uses, offer exciting possibilities.
Corrosion Inhibitors: Triazole derivatives have been noted for their potential as corrosion inhibitors, likely due to their ability to coordinate with metal surfaces.
Dyes and Photographic Materials: The stable, aromatic nature of the triazole ring suggests that its derivatives could be investigated for applications as dyes or in photographic materials.
Functional Polymers: The nitrile group can be polymerized, suggesting that this compound could be a monomer for the synthesis of novel polymers with unique electronic or thermal properties.
Challenges and Future Outlook in the Field
Despite the promising potential, there are challenges that need to be addressed to fully realize the utility of this compound.
Challenges:
Regioselectivity in Synthesis: The synthesis of 1,2,3-triazoles can sometimes lead to mixtures of regioisomers, which can complicate purification and characterization. Developing highly regioselective synthetic methods for specifically substituted triazoles is an ongoing challenge.
Scalability of Synthesis: While many synthetic methods are effective on a laboratory scale, their scalability for potential industrial applications may require further optimization to be cost-effective and environmentally friendly.
Limited Specific Research: The lack of extensive research focused specifically on this compound means that its fundamental properties and potential applications are largely inferred from related compounds. A dedicated research program is needed to establish a solid foundation of data for this specific molecule.
Future Outlook:
The future of research on this compound is bright, with numerous avenues for exploration. The continued development of "click chemistry" and other efficient synthetic methodologies will undoubtedly facilitate the synthesis of a wide range of derivatives. As our understanding of the biological roles of triazole-containing molecules grows, so too will the opportunities for designing novel therapeutic agents based on this scaffold. In material science, the unique properties of the triazole ring, combined with the reactivity of the nitrile group, are likely to lead to the development of new functional materials. A multidisciplinary approach, combining synthetic chemistry, computational modeling, biological screening, and materials characterization, will be crucial for unlocking the full potential of this promising chemical compound.
Q & A
Q. What are the common synthetic routes for 1-Methyl-1H-1,2,3-triazole-4-carbonitrile derivatives?
Synthesis typically involves cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or nucleophilic substitution on pre-functionalized triazole scaffolds. For example, 5-methyl-1-aryl derivatives are synthesized via reaction of 5-methyl-1-aryl-1H-1,2,3-triazole-4-carbonyl chloride with ammonia in dioxane, followed by acidification and recrystallization . Yields range from 75% to 82%, depending on substituents and reaction optimization .
Q. How is structural characterization performed for these compounds?
Key techniques include:
- 1H/13C NMR : Distinct signals for triazole protons (δ 7.2–8.5 ppm) and nitrile groups (C≡N stretching at ~2231 cm⁻¹ in IR). For example, compound 6b shows a dd splitting pattern (J=8.1, 18.1 Hz) for aromatic protons .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 238 for C12H10N6) confirm molecular weight .
- Melting Points : Used to assess purity (e.g., 100–101.5°C for 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) .
Q. What solvents and conditions optimize purification?
Flash chromatography on silica gel with gradients like cyclohexane/ethyl acetate (0–25% EA) is effective. Dry-loading with Celite® improves separation . For unstable intermediates, low-temperature workup (0–5°C) minimizes decomposition .
Advanced Research Questions
Q. How do substituents on the aryl group influence reaction efficiency and product stability?
Electron-withdrawing groups (e.g., nitro in 4l ) reduce yields due to steric hindrance, while electron-donating groups (e.g., methyl in 6c ) enhance reactivity. For example:
| Compound | Substituent | Yield (%) |
|---|---|---|
| 6b | Phenyl | 80 |
| 6c | p-Tolyl | 75 |
| 6d | 4-Isopropyl | 82 |
| Steric effects dominate in ortho-substituted derivatives, lowering yields by ~10–15% . |
Q. How can contradictory NMR data be resolved when analyzing triazole derivatives?
Contradictions arise from dynamic processes (e.g., ring puckering) or solvent effects. For 6b , the dd splitting (J=8.1, 18.1 Hz) in CDCl3 suggests coupling with adjacent protons and substituent-induced deshielding . Deuterated solvents or variable-temperature NMR can clarify ambiguous signals .
Q. What strategies mitigate decomposition during storage or reactions?
- Light-sensitive intermediates : Store in amber vials under inert gas .
- Moisture-sensitive nitriles : Use molecular sieves in reactions .
- Thermal instability : Avoid reflux >50°C; monitor via TLC to halt reactions at optimal conversion .
Q. How do computational methods aid in predicting reactivity?
DFT calculations model electronic effects of substituents (e.g., nitrile’s electron-withdrawing nature reduces HOMO energy, affecting nucleophilic attack). Molecular dynamics simulations predict conformational stability, as seen in X-ray structures of methyl esters .
Methodological Challenges
Q. What are the pitfalls in scaling up triazole syntheses?
- Exothermic reactions : Use controlled addition of reagents (e.g., dropwise addition of carbonyl chloride to ammonia) .
- By-product formation : Optimize equivalents (e.g., 7.5 equiv azido(trimethyl)silane ensures complete conversion in click chemistry) .
Q. How to address low yields in cross-coupling reactions involving triazoles?
- Catalyst selection : Ruthenium complexes (e.g., {(Tp)(PPh3)2Ru(N3)}) improve regioselectivity in triazole formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl azides .
Applications in Drug Discovery
Q. How does the nitrile group influence bioactivity?
The nitrile acts as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., antimicrobial targets). Derivatives like N-(3-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide show cytoprotective activity due to this moiety .
Q. Can triazole-carbonitriles serve as protease inhibitors?
Yes. The triazole core mimics peptide bonds, while the nitrile group covalently binds catalytic serine residues (e.g., in thrombin inhibitors). Structural analogs with chlorothiophene substituents exhibit enhanced inhibition .
Q. Table 1: Selected NMR Data for Triazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| 6b | 7.20 (dd, J=8.1, 18.1 Hz) | 139.2 (C-Ar) |
| 4d | 7.54 (s, 1H, triazole) | 150.4 (C≡N) |
| 3-azido | 5.16 (s, 2H, CH2) | 83.8 (N3) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–50°C | Prevents nitrile hydrolysis |
| Equiv. Silane | 7.5 equiv | Ensures full azide conversion |
| Solvent Polarity | Cyclohexane/EA gradient | Improves chromatographic separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
